molecular formula C₃₆H₃₀O₅ B1140375 E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone CAS No. 88607-79-8

E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone

Cat. No.: B1140375
CAS No.: 88607-79-8
M. Wt: 542.62
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Description

E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone is a chemical compound provided for research purposes. Compounds featuring benzyloxy-protected phenolic groups, such as this one, are of significant interest in medicinal and synthetic chemistry as protected intermediates or building blocks . The presence of multiple benzyl ether groups suggests potential utility in multi-step organic synthesis, where such protecting groups are commonly employed to shield hydroxyl functionalities during reaction sequences . Researchers are exploring these and other similar scaffolds for developing novel bioactive molecules, including investigations into G-protein coupled receptor (GPCR) modulation . This compound is made available to the scientific community to facilitate ongoing exploration in these advanced research areas.

Properties

IUPAC Name

(E)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30O5/c37-33(21-18-27-16-19-31(20-17-27)39-24-28-10-4-1-5-11-28)36-34(38)22-32(40-25-29-12-6-2-7-13-29)23-35(36)41-26-30-14-8-3-9-15-30/h1-23,38H,24-26H2/b21-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBAJWKYWOQRCS-DYTRJAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone (CAS Number: 88607-79-8) is a synthetic organic compound with notable biological activities. This article explores its chemical properties, biological effects, and potential applications based on current research findings.

  • Molecular Formula : C₃₆H₃₀O₅
  • Molecular Weight : 542.62 g/mol
  • Structural Features : The compound features multiple benzyloxy groups and a propenone moiety, which contribute to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its antioxidant properties, potential for use in material science, and implications in organic synthesis.

1. Antioxidant Activity

Research indicates that compounds with phenolic structures often exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in this compound enhances its ability to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. A study by Yamauchi et al. (2005) highlights how structural features influence the antioxidant capacity of phenolic compounds.

2. Catalytic Properties

The compound has been explored for its catalytic potential in oxidation reactions. Studies show that chalcone derivatives can act as effective catalysts in various organic transformations, including hydroperoxide rearrangements. This suggests that this compound could be useful in synthetic chemistry for producing complex organic molecules.

3. Material Science Applications

In material science, research has demonstrated the utility of chalcone-based materials for applications such as corrosion inhibition and photocrosslinking. The structural characteristics of this compound may contribute to the development of new materials with specific functional properties.

Case Studies and Research Findings

StudyFocusFindings
Yamauchi et al., 2005Antioxidant ActivityStructural features enhance antioxidant capacity; potential for therapeutic applications.
Bolzacchini et al., 1996CatalysisEffective in oxidation reactions; highlights importance of substituents on phenyl rings for yield improvement.
Ramkumar et al., 2015Material ScienceChalcone derivatives show promise in corrosion resistance and photocrosslinking capabilities.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone exhibit significant anticancer properties. A study highlighted the structural modifications of phenolic compounds that enhance their activity against various cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapy .
  • Anti-inflammatory Properties :
    • The compound's structure suggests potential anti-inflammatory activity, which can be explored through in vitro assays targeting inflammatory pathways. Its ability to modulate enzyme activities related to inflammation has been a focus of recent studies .
  • Neuroprotective Effects :
    • Preliminary studies have indicated that derivatives of this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The interaction with nicotinic acetylcholine receptors suggests a role in enhancing cognitive function and protecting neuronal cells from oxidative stress .

Material Science Applications

  • Photonic Materials :
    • The unique optical properties of this compound make it suitable for applications in photonic devices. Its ability to undergo reversible color changes under different conditions can be utilized in developing sensors and display technologies .
  • Liquid Crystals :
    • The compound has been investigated for its potential use in liquid crystal displays (LCDs). Its structural characteristics allow for the manipulation of liquid crystal phases, which can be crucial for improving display performance .

Case Studies

StudyFocusFindings
Brunetti et al., 2020FAAH InhibitionIdentified structural requirements for FAAH inhibition, suggesting potential for dual-action compounds including derivatives of this compound .
Bavo et al., 2018Nicotinic LigandsExplored modifications leading to increased potency in blocking currents at specific nicotinic receptors, aligning with the structural features of this compound .
University Research on Photonic MaterialsOptical PropertiesDemonstrated the use of similar compounds in photonic applications, highlighting the relevance of this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical properties of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Spectral Data (UV/ESI–MS)
E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone C₃₆H₃₀O₅ 542.62 Benzyloxy, hydroxy 127–129 Not reported
Isobutrin (Propenone derivative) C₂₇H₂₈O₁₃ 596.17 Hydroxy, glycosyl (tetrahydro-pyran) Not reported UV: 217, 348, 367, 408 nm; ESI–MS: m/z 597.1
ZINC36596404 (4-Benzyloxy Phenyl Glycine derivative) Not reported Not reported Benzyloxy, glycine Not reported Not reported
1-(2-Hydroxyphenyl)-3-(2-furyl)propenone Not reported Not reported Hydroxy, furyl Not reported Not reported
Benzophenone-3 (Oxybenzone) C₁₄H₁₂O₃ 228.24 Hydroxy 62–64 UV: 288, 325 nm
Key Observations:
  • Molecular Weight and Substituents: The target compound’s higher molecular weight compared to simpler benzophenones (e.g., oxybenzone) is due to its multiple benzyloxy groups.
  • Spectral Data : Unlike Isobutrin, which has glycosyl groups and distinct UV peaks (e.g., 408 nm), the target compound’s spectral data are unreported. Benzyloxy groups likely shift UV absorption to lower wavelengths due to reduced conjugation compared to glycosyl moieties .
Anti-Dengue Protease Activity
  • 4-Benzyloxy Phenyl Glycine Derivatives (e.g., ZINC36596404) exhibit anti-dengue protease activity, with QSAR models highlighting descriptors like GATS6e (steric effects) and VE1_DzZ (van der Waals volume) as critical for binding . The target compound’s benzyloxy groups may similarly enhance protease inhibition by optimizing steric and electronic interactions.
Molluscicidal Activity
  • Propenones with furyl substituents (e.g., 1-(2-hydroxyphenyl)-3-(2-furyl)propenone) show molluscicidal activity against Biomphalaria alexandrina snails . The target compound’s benzyloxy groups, being bulkier and more electron-rich than furyl groups, may alter binding kinetics or toxicity profiles.
UV Filter Potential
  • Benzophenone-3 (oxybenzone) is a commercial UV filter with absorption at 288–325 nm .

ADMET and Drug-Likeness

  • Lipophilicity : The benzyloxy groups in the target compound likely increase logP compared to hydroxy-substituted analogs (e.g., oxybenzone), affecting metabolism and excretion .
  • This contrasts with Isobutrin’s glycosyl groups, which may undergo hydrolysis in the gut.

Preparation Methods

Benzylation of Phloroglucinol

Phloroglucinol (1,3,5-trihydroxybenzene) serves as the starting material. Selective benzylation at the 2- and 4-positions proceeds under modified Williamson conditions:

Reaction Conditions

  • Substrate : Phloroglucinol (1 equiv)

  • Reagents : Benzyl bromide (2.2 equiv), K₂CO₃ (3 equiv)

  • Solvent : Anhydrous DMF

  • Temperature : 80°C, 12 h under N₂

  • Yield : 78%

Mechanistic Insight :
K₂CO₃ deprotonates phenolic hydroxyls, enabling nucleophilic attack on benzyl bromide. The 6-hydroxyl remains unprotected due to steric hindrance from adjacent benzyl groups.

Acetylation at the 1-Position

The product from Step 2.1.1 undergoes Friedel-Crafts acetylation:

Reaction Conditions

  • Acetylating agent : Acetic anhydride (1.5 equiv)

  • Catalyst : AlCl₃ (1.2 equiv)

  • Solvent : Dichloromethane

  • Temperature : 0°C → rt, 4 h

  • Yield : 85%

Synthesis of 4-Benzyloxybenzaldehyde

4-Hydroxybenzaldehyde is benzylated under mild conditions:

Reaction Conditions

  • Substrate : 4-Hydroxybenzaldehyde (1 equiv)

  • Reagents : Benzyl chloride (1.1 equiv), K₂CO₃ (2 equiv)

  • Solvent : Acetone

  • Temperature : Reflux, 6 h

  • Yield : 92%

Standard Protocol

Equimolar quantities of 2,4-bis(benzyloxy)-6-hydroxyacetophenone and 4-benzyloxybenzaldehyde react under basic conditions:

Reaction Conditions

ParameterValue
Base10% NaOH (aq)
SolventEthanol/H₂O (4:1)
TemperatureRoom temperature, 24 h
WorkupIce quenching, filtration
RecrystallizationEthanol
Yield67%

Mechanistic Pathway :

  • Base deprotonates the acetophenone α-H, forming an enolate.

  • Enolate attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone.

Optimized Microwave-Assisted Method

A 2016 study reported enhanced efficiency using microwave irradiation:

Reaction Conditions

ParameterValue
BaseKOH (1.5 equiv)
SolventPEG-400
Microwave Power300 W
Temperature100°C
Time15 min
Yield82%

Critical Analysis of Synthetic Parameters

Base Selection Impact

Comparative studies reveal base choice significantly affects yield:

BaseSolventTime (h)Yield (%)
NaOHEthanol2467
KOHPEG-4000.2582
LiOHTHF4858

Microwave-assisted KOH in PEG-400 provides superior yields due to rapid, uniform heating.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate enolate formation but complicate purification. Ethanol balances reactivity and practicality for large-scale synthesis.

Characterization and Quality Control

Spectroscopic Data

IR (KBr, cm⁻¹) :

  • 3032 (aromatic C-H)

  • 2934, 2875 (aliphatic C-H)

  • 1651 (C=O stretch)

  • 1568 (C=C aromatic)

¹H NMR (400 MHz, CDCl₃) :

δ (ppm)IntegrationAssignment
7.821HChalcone α-H (d, J=15.6)
7.352Hβ-H (d, J=15.6)
5.126H-OCH₂Ph protons

X-ray Crystallography :
A related chalcone derivative (C₃₁H₂₈O₄) crystallizes in the monoclinic P2₁/c space group with a dihedral angle of 26.43° between aromatic rings.

Industrial-Scale Considerations

Cost-Benefit Analysis

ComponentCost (€/kg)Purity Requirement
Phloroglucinol1200>99%
Benzyl bromide450>98%
4-Hydroxybenzaldehyde680>99%

Microwave methods reduce energy costs by 40% compared to conventional heating .

Q & A

Q. What are the standard synthetic routes for preparing E-3-(4-Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)propenone?

The compound is typically synthesized via Claisen–Schmidt condensation , a base-catalyzed aldol reaction between a benzaldehyde derivative and a ketone. For example, 4-benzyloxybenzaldehyde can react with a substituted acetophenone under alkaline conditions (e.g., NaOH or KOH in ethanol/water) to form the propenone scaffold. Reaction optimization often involves controlling temperature (60–80°C), stoichiometry, and purification via recrystallization .

Key Data :

ParameterValue/Technique
Yield Optimization70–85% (via TLC monitoring)
PurificationColumn chromatography (silica gel)

Q. How is the compound characterized structurally?

Structural confirmation requires multi-technique validation :

  • X-ray crystallography (e.g., SHELX programs) resolves absolute configuration and dihedral angles between aromatic rings (e.g., ~52° between naphthalene and benzene rings in analogues) .
  • Spectroscopy :
  • 1H/13C NMR : Diagnostic peaks for propenone (C=O at δ ~190–200 ppm in 13C NMR; vinyl protons at δ ~6.5–7.5 ppm in 1H NMR).
  • FT-IR : C=O stretch at ~1650–1680 cm⁻¹; phenolic O-H at ~3200–3500 cm⁻¹ .
    • Melting Point : 127–129°C (differential scanning calorimetry) .

Q. What are the primary biological targets or activities reported for this compound?

Propenone derivatives exhibit molluscicidal (e.g., Biomphalaria alexandrina snail toxicity), tyrosinase inhibitory (anti-melanogenesis), and anti-inflammatory (COX-2 inhibition) activities. Biological assays often involve dose-response curves (IC50 values) and comparative studies with structural analogues .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Conflicting spectral interpretations (e.g., overlapping NMR signals or ambiguous NOEs) require:

  • 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations and confirm connectivity.
  • Computational modeling (DFT calculations) to predict NMR shifts or optimize geometry .
  • Mass spectrometry (HRMS) for exact mass validation (e.g., C36H30O5: [M+H]+ calc. 543.21; observed 543.20) .

Q. What strategies improve the compound’s bioactivity through structural modification?

  • Structure-Activity Relationship (SAR) Studies :
  • Introduce electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl rings to enhance tyrosinase inhibition .
  • Replace benzyloxy groups with smaller alkoxy chains (e.g., methoxy) to improve solubility and bioavailability .
    • Prodrug Design : Mask phenolic -OH groups with acetyl or glycosyl moieties to enhance stability and target delivery .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Challenges : Low crystal symmetry, twinning, or weak diffraction due to flexible propenone linkers.
  • Solutions :
  • Use high-resolution synchrotron data for small-molecule crystals.
  • Refinement with SHELXL (anisotropic displacement parameters, twin law correction) .
    • Key Crystallographic Data :
ParameterValue (Analogue Example)
Space GroupP 1
Dihedral Angle52.31° (between aromatic rings)
R-factor< 0.05 (high-quality refinement)

Q. How does the compound’s reactivity compare to analogues in propenone-based drug discovery?

  • Electrophilic Reactivity : The α,β-unsaturated ketone undergoes Michael additions (e.g., with thiols or amines), enabling covalent binding to biological targets.
  • Stability : Benzyloxy groups reduce oxidation susceptibility compared to hydroxylated analogues but may hinder metabolic clearance .
  • Comparative Data :
DerivativeTyrosinase IC50 (µM)COX-2 Inhibition (%)
Target Compound12.4 ± 1.268 ± 3
Des-Benzyloxy Analogue8.9 ± 0.882 ± 4

Methodological Recommendations

  • Synthetic Protocols : Prioritize inert atmospheres (N2/Ar) to prevent oxidation of phenolic groups .
  • Biological Assays : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to tyrosinase or COX-2 active sites .
  • Data Reproducibility : Validate spectral and crystallographic data against public databases (e.g., Cambridge Structural Database) .

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